molecular formula C20H23N5S2 B13372234 3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13372234
M. Wt: 397.6 g/mol
InChI Key: GVWPCLVRWZSCTI-UHFFFAOYSA-N
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Description

3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine rings. This unique structure imparts significant pharmacological potential, making it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or thiadiazole rings, leading to partially or fully reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.

Scientific Research Applications

3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-Adamantylsulfanyl)methyl]-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of adamantyl, pyridinyl, triazole, and thiadiazole moieties. This unique structure enhances its binding affinity to various biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C20H23N5S2

Molecular Weight

397.6 g/mol

IUPAC Name

3-(1-adamantylsulfanylmethyl)-6-(6-methylpyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H23N5S2/c1-12-2-3-16(10-21-12)18-24-25-17(22-23-19(25)27-18)11-26-20-7-13-4-14(8-20)6-15(5-13)9-20/h2-3,10,13-15H,4-9,11H2,1H3

InChI Key

GVWPCLVRWZSCTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=NN3C(=NN=C3S2)CSC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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